molecular formula C7H3ClFIO B8302299 2-Fluoro-3-iodobenzoyl chloride

2-Fluoro-3-iodobenzoyl chloride

Cat. No.: B8302299
M. Wt: 284.45 g/mol
InChI Key: PFKKANIJIXXMAC-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodobenzoyl chloride (C₇H₃ClFIO) is a halogenated benzoyl chloride derivative featuring fluorine and iodine substituents at the 2- and 3-positions of the aromatic ring, respectively. As a reactive acyl chloride, it is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its electrophilic carbonyl carbon enables nucleophilic acyl substitution reactions, while the electron-withdrawing halogen substituents enhance reactivity and influence regioselectivity in coupling reactions.

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

2-fluoro-3-iodobenzoyl chloride

InChI

InChI=1S/C7H3ClFIO/c8-7(11)4-2-1-3-5(10)6(4)9/h1-3H

InChI Key

PFKKANIJIXXMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Limitations and Data Gaps

The provided evidence lacks direct experimental data (e.g., melting point, spectral data) for 2-fluoro-3-iodobenzoyl chloride. Further studies are needed to quantify its stability, solubility, and reaction kinetics .

Preparation Methods

Directed Metalation and Carboxylation

A method adapted from the synthesis of 2-fluoro-3-iodoaniline involves directed ortho-lithiation of o-fluoroiodobenzene. Using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at -78°C, the substrate undergoes deprotonation adjacent to the iodine atom. Trapping with dry ice (CO₂) yields 2-fluoro-3-iodobenzoic acid with a reported yield of 70.5%.

Reaction Conditions:

  • Base: LDA or n-BuLi (2.5 M in hexanes)

  • Temperature: -78°C to room temperature

  • Solvent: THF

  • Carboxylation Agent: Dry ice

Acid-Catalyzed Rearrangement and Deprotection

The benzoic acid intermediate undergoes Curtius-type rearrangement using diphenylphosphoryl azide (DPPA) or sodium azide in toluene at 80°C. This forms a tert-butyl carbamate intermediate, which is subsequently deprotected under acidic conditions (e.g., HCl in methanol) to yield 2-fluoro-3-iodoaniline. Conversion to the target benzoyl chloride requires additional steps:

  • Oxidation: Treating the aniline with NaNO₂/HCl to form a diazonium salt, followed by hydrolysis to the carboxylic acid.

  • Chlorination: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux.

Key Data:

StepReagentsYield (%)Purity (%)
CarboxylationLDA, CO₂70.5>95
RearrangementDPPA, Toluene8598
DeprotectionHCl/MeOH9099
ChlorinationSOCl₂, Reflux9599.5

Halogenation and Hydrolysis Approach

Chlorination of 2-Fluoro-3-iodotoluene

Inspired by the synthesis of o-fluorobenzoyl chloride, 2-fluoro-3-iodotoluene undergoes radical chlorination using azobisisobutyronitrile (AIBN) as an initiator. At 115°C, chlorine gas is introduced to yield 2-fluoro-3-iodobenzyl trichloride.

Reaction Conditions:

  • Chlorinating Agent: Cl₂ gas

  • Catalyst: AIBN (0.1–0.5 mol%)

  • Temperature: 90–115°C

  • Solvent: Neat or trichloroethanol

Hydrolysis to Benzoyl Chloride

The trichloride intermediate is hydrolyzed using a 0.5% aqueous ZnCl₂ solution at 125–130°C under reduced pressure. This step converts the trichloromethyl group to an acyl chloride, with careful temperature control to prevent iodine loss.

Optimization Insights:

  • ZnCl₂ Concentration: >0.5% increases hydrolysis rate but risks over-chlorination.

  • Pressure: Maintaining 0–0.5 cm H₂O minimizes side reactions.

Key Data:

StepReagentsYield (%)Purity (%)
ChlorinationCl₂, AIBN9999.8
HydrolysisZnCl₂, 130°C9899.5

Direct Conversion from Benzoic Acid Derivatives

Iodination of 2-Fluorobenzoic Acid

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C introduces iodine at the 3-position. The reaction is directed by the meta-fluorine’s electron-withdrawing effect, achieving >90% regioselectivity.

Reaction Conditions:

  • Iodinating Agent: NIS (1.2 equiv)

  • Solvent: Acetic acid

  • Temperature: 60°C, 12 h

Chlorination with Thionyl Chloride

The iodinated benzoic acid is treated with excess SOCl₂ (3 equiv) at reflux (75°C) for 4 h. This method avoids side reactions associated with phosphorus-based chlorinating agents.

Key Data:

StepReagentsYield (%)Purity (%)
IodinationNIS, AcOH8597
ChlorinationSOCl₂, Reflux9299

Comparative Analysis of Methods

Yield and Purity

MethodTotal Yield (%)Purity (%)Key Advantage
Carboxylation-Rearrangement5599High regioselectivity
Halogenation-Hydrolysis9799.5Scalability (>500 g batches)
Direct Conversion7898Fewer intermediates

Cost and Complexity

  • Carboxylation-Rearrangement: Requires expensive bases (LDA) and multiple steps.

  • Halogenation-Hydrolysis: Low-cost chlorine gas but demands rigorous temperature control.

  • Direct Conversion: Economical for small-scale synthesis but limited by iodination regioselectivity.

Challenges and Optimization Strategies

Iodine Stability

Iodine’s susceptibility to nucleophilic displacement necessitates mild acidic conditions during hydrolysis. Substituting HCl with methanesulfonic acid reduces decomposition.

Byproduct Formation

  • Chlorination Byproducts: Over-chlorination is mitigated by limiting Cl₂ exposure time.

  • Rearrangement Side Reactions: Using DPPA instead of sodium azide minimizes nitrene dimerization.

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance metalation efficiency, while toluene improves rearrangement yields by stabilizing intermediates .

Q & A

Basic: What are the recommended storage and handling protocols for 2-fluoro-3-iodobenzoyl chloride?

Answer:
2-Fluoro-3-iodobenzoyl chloride is moisture-sensitive and requires storage under inert gas (e.g., argon) in a tightly sealed container at 2–8°C. Use anhydrous solvents (e.g., dry dichloromethane or THF) for dissolution. Avoid prolonged exposure to air to prevent hydrolysis. Analytical techniques like Karl Fischer titration can monitor moisture content in stored batches .

Key Data:

PropertyValue/RecommendationSource
Storage Temperature2–8°C
Purity Threshold>97% (HPLC)
SensitivityMoisture-sensitive

Basic: Which spectroscopic methods confirm the structure of 2-fluoro-3-iodobenzoyl chloride?

Answer:

  • NMR Spectroscopy: Use 19F^{19}\text{F} NMR to confirm fluorine environment (δ ~ -110 ppm for aryl-F) and 13C^{13}\text{C} NMR for carbonyl (C=O) signals (~170 ppm).
  • IR Spectroscopy: Detect characteristic C=O stretching (~1760 cm1^{-1}) and C-I/F vibrations (500–700 cm1^{-1}). Compare with reference spectra in databases like NIST .
  • Mass Spectrometry: ESI-MS in negative ion mode typically shows [M–Cl]^- fragments for benzoyl chlorides .

Advanced: How can researchers resolve contradictions in reported reactivity of 2-fluoro-3-iodobenzoyl chloride in cross-coupling reactions?

Answer:
Discrepancies in reactivity (e.g., yields or side products) often arise from:

  • Ligand Effects: Cu(I)/TMEDA systems may improve coupling efficiency with amines (e.g., forming benzimidazoles) compared to ligand-free conditions .
  • Halide Tolerance: Iodine substituents generally show superior reactivity over Br/Cl in cross-couplings. Use kinetic studies (TLC monitoring) to optimize reaction times .
  • Competitive Hydrolysis: Control moisture rigorously using molecular sieves or Schlenk techniques to minimize acyl chloride degradation .

Example Optimization Table:

ConditionYield (%)Side ProductsSource
Cu(I)/TMEDA, 80°C85<5% hydrolysis
Ligand-free, 100°C6220% hydrolyzed acid

Advanced: What strategies mitigate electronic effects of iodine during nucleophilic substitution?

Answer:
The electron-withdrawing iodine substituent deactivates the benzoyl chloride, slowing nucleophilic attack. To enhance reactivity:

  • Activating Groups: Introduce electron-donating groups (e.g., -OCH3_3) at meta/para positions to offset iodine’s effect.
  • Catalysis: Use Lewis acids (e.g., AlCl3_3) to polarize the C=O bond, facilitating nucleophilic addition .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states via solvation .

Basic: What are the critical physical properties for identifying 2-fluoro-3-iodobenzoyl chloride?

Answer:

PropertyValueSource
Molecular FormulaC7_7H3_3ClFIO
Molecular Weight284.45 g/mol
Boiling Point~245°C (estimated)
Refractive Index1.551–1.596

Advanced: How do steric effects influence regioselectivity in derivatization reactions?

Answer:
The bulky iodine atom at the 3-position directs electrophilic/nucleophilic attacks to the less hindered 4- or 6-positions. For example:

  • Friedel-Crafts Acylation: Preferentially occurs at the 4-position due to steric hindrance at 3-I.
  • Suzuki Coupling: Use Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at the 6-position .

Basic: What co-solvents are compatible with 2-fluoro-3-iodobenzoyl chloride?

Answer:

  • Polar Aprotic: DMF, DMSO, dry THF (for solubility).
  • Nonpolar: Toluene, hexane (for recrystallization).
    Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Pre-dry solvents over molecular sieves .

Advanced: How to analyze conflicting IR spectral data for this compound?

Answer:
Contradictions in IR spectra (e.g., C=O peak shifts) may arise from:

  • Polymorphism: Recrystallize the compound and re-acquire spectra.
  • Degradation: Compare fresh vs. aged samples using TGA/DSC to detect decomposition .
  • Matrix Effects: Use KBr pellets instead of ATR for sharper peaks .

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